N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide
Description
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide is a synthetic small molecule characterized by a benzothiazole core substituted with methyl groups at positions 5 and 7, linked via an amide bond to a 4-sulfonylbenzamide moiety. The sulfonyl group is further functionalized with a 2-methylpiperidine ring.
The compound’s crystallographic data, if available, would typically be refined using programs like SHELXL, a widely recognized tool for small-molecule structure determination . Such analyses enable precise measurement of bond lengths, angles, and torsional conformations critical for understanding its reactivity and interactions.
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-14-12-15(2)20-19(13-14)23-22(29-20)24-21(26)17-7-9-18(10-8-17)30(27,28)25-11-5-4-6-16(25)3/h7-10,12-13,16H,4-6,11H2,1-3H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQLCUYZXHMWIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC(=CC(=C4S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps, including the formation of the benzothiazole ring, sulfonylation, and coupling with the piperidine derivative. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides.
Scientific Research Applications
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a hypothetical framework for comparison, emphasizing crystallographic and synthetic aspects:
Table 1: Structural and Functional Comparison of Benzothiazole Derivatives
Key Observations :
The 2-methylpiperidine sulfonyl group introduces conformational rigidity, which may enhance selectivity but reduce solubility compared to unsubstituted piperidine derivatives.
Crystallographic Insights :
- Structural refinement using SHELXL ensures high accuracy in resolving the compound’s geometry, critical for SAR (structure-activity relationship) studies . For example, bond angles around the sulfonyl group (e.g., S–N–C) may differ from analogs refined via alternative software, impacting intermolecular interactions.
Synthetic Challenges :
- The multi-step synthesis of this compound likely involves sulfonylation and amide coupling, common in benzothiazole chemistry. Yield and purity may vary compared to simpler derivatives due to steric constraints during coupling reactions.
Biological Activity
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide is a complex organic compound with significant biological activity, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 580.8 g/mol. The compound features a benzothiazole core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that compounds containing benzothiazole moieties can induce apoptosis in cancer cells by activating procaspase pathways. For instance, benzothiazole derivatives have been shown to activate procaspase-3, leading to increased caspase-3 activity and subsequent apoptosis in various cancer cell lines .
Anticancer Activity
Studies have demonstrated that this compound exhibits potent anticancer effects. In vitro evaluations against different cancer cell lines have revealed significant cytotoxicity. For example:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 8j | U937 | 5.2 | Procaspase activation |
| 8k | MCF7 | 6.6 | Procaspase activation |
These findings suggest that the presence of the benzothiazole group is crucial for enhancing anticancer activity and selectivity compared to other structural variants .
Antimicrobial Activity
In addition to anticancer properties, benzothiazole derivatives have shown promising antimicrobial activities. The sulfonamide group in this compound may contribute to this effect by inhibiting bacterial enzyme functions crucial for survival .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the benzothiazole core and the introduction of specific functional groups can significantly influence the biological activity of the compound. For example:
- Benzothiazole Core : Essential for anticancer activity.
- Sulfonamide Group : Enhances binding affinity and bioactivity.
- Piperidine Moiety : Contributes to solubility and cellular uptake.
These modifications must be optimized to balance efficacy and toxicity .
Case Studies
Several studies have focused on the biological evaluation of benzothiazole derivatives similar to this compound:
- Study on U937 Cell Line : This study highlighted the compound's ability to activate procaspase pathways leading to apoptosis, indicating a potential therapeutic role in lymphoma treatment .
- Antimicrobial Evaluation : Research indicated that compounds with similar structures exhibited significant antibacterial activity against common pathogens, suggesting their potential utility in treating infections .
Q & A
Q. Table 1: Comparison of Reaction Conditions
| Step | Reagents/Conditions | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Sulfonylation | K₂CO₃, reflux | Acetonitrile | 4–5 | 60–75 | |
| Amide Coupling | EDC/HOBt, RT | DMF | 12 | 50–65 |
Which spectroscopic and crystallographic techniques are recommended for confirming the structure of this compound?
Basic Question
- 1H/13C NMR : Use DMSO-d₆ to resolve aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.1–2.5 ppm). The sulfonyl group’s deshielding effect shifts adjacent protons upfield .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 454.1522) with <2 ppm error .
- X-ray Crystallography : Resolve hydrogen bonding (e.g., N–H⋯N interactions) and pi-stacking of benzothiazole/benzamide moieties. Symmetry operations can clarify dimeric packing .
How can computational methods like DFT or molecular docking be applied to study this compound’s interactions with biological targets?
Advanced Question
- Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., acetylcholinesterase for Alzheimer’s research). The sulfonyl group may form hydrogen bonds with catalytic triads .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces. Analyze frontier molecular orbitals (HOMO-LUMO gaps) for reactivity .
- ICReDD Workflow : Combine quantum chemical reaction path searches with experimental feedback to optimize synthesis or target binding .
What strategies resolve contradictions in biological activity data across different assays for this compound?
Advanced Question
- Statistical Design of Experiments (DoE) : Use factorial designs to test variables (e.g., pH, temperature) affecting enzyme inhibition assays. ANOVA identifies significant factors .
- Orthogonal Assays : Validate cytotoxicity (MTT assay) alongside enzyme inhibition (Ellman’s method) to distinguish specific activity from nonspecific effects.
- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for assay conditions (e.g., buffer composition, enzyme source) .
What are common challenges in purifying this compound, and how can they be addressed?
Basic Question
- Byproduct Formation : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) removes unreacted amines or sulfonyl intermediates.
- Low Solubility : Recrystallize from methanol/water (7:3) to isolate pure crystals. Monitor purity via melting point (e.g., 183–249°C range) and HPLC (C18 column, 90% acetonitrile mobile phase) .
How does the sulfonylpiperidine moiety influence the compound’s physicochemical properties and target binding?
Advanced Question
- Physicochemical Impact : The sulfonyl group increases hydrophilicity (cLogP reduction by ~1.5 units), improving aqueous solubility. Piperidine’s basicity (pKa ~10) enhances membrane permeability at physiological pH .
- Binding Interactions : Molecular dynamics simulations suggest the sulfonyl oxygen forms hydrogen bonds with Arg/Lys residues in active sites, while the methylpiperidine induces steric complementarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
